molecular formula C23H21N5O3 B2581969 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1257556-18-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2581969
CAS RN: 1257556-18-5
M. Wt: 415.453
InChI Key: XVRSOLPAKSTQSH-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, especially those containing pyridine, pyrazine, and piperazine rings, are of significant interest in drug development due to their diverse pharmacological activities. For instance, compounds with pyridopyridazine derivatives have shown a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic activities. These derivatives have been identified as selective inhibitors for various enzymes and receptors, indicating their potential in developing targeted therapies for multiple conditions (Anna Wojcicka and Anna Nowicka-Zuchowska, 2018).

Targeting Specific Receptors and Enzymes

Compounds featuring piperazine and pyridine moieties are explored for their affinity towards specific receptors and enzymes, contributing to the understanding and treatment of CNS disorders, cancer, and infectious diseases. For example, research into dipeptidyl peptidase IV (DPP IV) inhibitors, which include piperazine and pyridine groups, highlights the ongoing efforts to develop treatments for type 2 diabetes mellitus by modulating enzyme activity that affects insulin secretion (Laura Mendieta, T. Tarragó, E. Giralt, 2011).

Antimicrobial and Antifungal Applications

The search for new antimicrobial and antifungal agents also leverages heterocyclic compounds, with studies identifying potential scaffolds for designing novel treatments. For instance, research on benzoxazinoids as plant defence metabolites shows the potential of these compounds as antimicrobial scaffolds, suggesting a pathway for the development of new antimicrobials based on naturally occurring heterocyclic structures (Wouter J. C. de Bruijn, H. Gruppen, J. Vincken, 2018).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c29-23(8-4-17-3-6-20-21(14-17)31-16-30-20)28-12-10-27(11-13-28)22-7-5-19(25-26-22)18-2-1-9-24-15-18/h1-9,14-15H,10-13,16H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRSOLPAKSTQSH-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

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